- Stereoselective Interaction Between Tetrahydropalmatine Enantiomers and CYP Enzymes in Human Liver Microsomes, Chirality, 2013, 25(1), 43-47
Cas no 93-35-6 (Umbelliferone)
Umbelliferone Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxycoumarine
- SKIMMETIN
- Z-LIGUSTILIDE
- UMBELLIFERON
- AKOS 213-68
- 7-HYDROXYCOUMARIN
- 7-Hydroxy-2H-1-benzopyran-2-one
- 3-BUTYLIDEN-4,5-DIHYDRO-3H-ISOBENZOFURAN-1-ONE
- Umbelliferone
- 7-Hydroxy-2H-chromen-2-one
- Umbelliferone (7-Hydroxycoumarin)
- UMBELLIFERONE(P)
- UMBELLIFERONE(RG)
- UMBELLIFERONE(RG) PrintBack
- 7 HC
- 7-hydroxy-coumarin
- 7-hydroxy-coumarine
- Dichrin A
- Hydramgin
- HYDRANGIN
- Hydrangine
- Skimmetine
- umberlliferone
- [ "7-Hydroxycoumarin" ]
- 7-Oxycoumarin
- 2H-1-Benzopyran-2-one, 7-hydroxy-
- beta-Umbelliferone
- 7-hydroxychromen-2-one
- Coumarin, 7-hydroxy-
- NSC19790
- 7H-1-Benzopyran-7-one, 2-hydroxy-
- 60Z60NTL4G
- 7-hydroxy-1-benzopyran-2-one
- 7-HC
- CHE
- 7-Hydroxy-2H-1-benzopyran-2-one (ACI)
- Coumarin, 7-hydroxy- (7CI, 8CI)
- 7-Hydroxy-2-chromenone
- 7-Hydroxylcoumarin
- NSC 19790
- EINECS 202-240-3
- BDBM50174558
- Umbelliferone, suitable for fluorescence indicator, >=98.0% (HPLC)
- HMS2271N09
- NCGC00095801-07
- NS00001324
- F0722-0129
- ACon1_000219
- SDCCGMLS-0066941.P001
- Q416196
- NCGC00178691-02
- 7-hydroxycumarin
- Coumarin derivative, 3a
- NCGC00178691-01
- 7-hydroxycoumarin, 14C-labeled
- BRN 0127683
- CCRIS 3591
- CHEBI:27510
- H0236
- BIDD:ER0671
- 2-Hydroxy-7H-chromen-7-one
- HY-N0573
- UMBELLIFERONE [WHO-DD]
- MFCD00006878
- Umbelliferone (Hydrangin, Skimmetin)
- A844525
- 07L
- 7-Hydroxy Coumarin ,(S)
- Umbelliferone, 99%
- NCGC00095801-03
- 7-hydroxy coumarin
- SPBio_002083
- 5-18-01-00386 (Beilstein Handbook Reference)
- STR04824
- 142044-47-1
- SY001924
- BIDD:PXR0126
- AI3-38054
- 7-hydroxy-chromen-2-one
- UMBELLIFERONE [MI]
- Umbelliferone; 7-Hydroxy-2H-1-benzopyran-2-one; 7-Oxycoumarin; Hydrangin; Skimmetin
- InChI=1/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10
- DTXCID9031199
- C09315
- SMR000112324
- NSC-019790
- Umbelliferone, analytical standard
- FT-0621430
- BRD-K87991767-001-03-8
- SPECTRUM231084
- MLS002207035
- MEGxp0_000814
- DTXSID5052626
- 1ST11436
- Spectrum3_000751
- U-3000
- AC-18399
- HMS3741M03
- NCI60_001646
- KBio3_001582
- BB 0218364
- BSPBio_002362
- NCGC00095801-01
- BRD-K87991767-001-02-0
- CCG-39436
- s3675
- Spectrum2_001962
- NCGC00095801-02
- Z57150899
- AC-34707
- NSC-19790
- CHEMBL51628
- Umbelliferone, Vetec(TM) reagent grade, 98%
- .beta.-Umbelliferone
- UNII-60Z60NTL4G
- CS-D1186
- AKOS000120867
- 93-35-6
- 7-hydroxycournarin
- 7 OH COUMARIN
- 7-hydroxycoumarin sulphate
- 7-Hydroxycoumarin;Hydrangin;NSC 19790
- beta -umbelliferone
- 32922-68-2
- EN300-18075
- A801734
- 7-Hydroxy-2H-chromen-2-one #
- HMS1607M21
- 7-oxidanylchromen-2-one
- SCHEMBL22018
- ConMedNP.2147
- Dataset-S1.174
- ConMedNP.2146
- MLSMR
- 7-Hydroxycoumarin,98%
- DB-014673
- AURAPTENE_met001
- BBL027620
- ALBB-021296
- STK331042
-
- MDL: MFCD00006878
- Inchi: 1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
- InChI Key: ORHBXUUXSCNDEV-UHFFFAOYSA-N
- SMILES: O=C1C=CC2C(=CC(=CC=2)O)O1
- BRN: 0127683
Computed Properties
- Exact Mass: 162.03200
- Monoisotopic Mass: 162.031694
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 162.14
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.6
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.2599 (rough estimate)
- Melting Point: 230 °C (dec.) (lit.)
- Boiling Point: 248.82°C (rough estimate)
- Flash Point: 181
- Refractive Index: 1.5380 (estimate)
- Solubility: dioxane: soluble
- Water Partition Coefficient: 1 g/100 mL (100 ºC)
- PSA: 50.44000
- LogP: 1.49860
- Merck: 9847
- pka: 7.11(at 25℃)
- λmax: 320nm
- PH: Non/ uorescence (6.5) to blue / uorescence (8.0)
- FEMA: 2768
- Solubility: 1g of product is soluble in about 100ml of boiling water, easily soluble in ethanol, chloroform, acetic acid, soluble in dilute alkali, slightly soluble in ether. The solution shows blue fluorescence.
Umbelliferone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:GN6820000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Umbelliferone Customs Data
- HS CODE:29322980
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Umbelliferone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08833-100g |
Umbelliferone |
93-35-6 | 97% | 100g |
643.00 | 2021-07-04 | |
| Fluorochem | M05765-5g |
7-Hydroxycoumarin |
93-35-6 | 98% | 5g |
£17.00 | 2022-02-28 | |
| Fluorochem | M05765-25g |
7-Hydroxycoumarin |
93-35-6 | 98% | 25g |
£47.00 | 2022-02-28 | |
| Fluorochem | M05765-100g |
7-Hydroxycoumarin |
93-35-6 | 98% | 100g |
£85.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H109352-100g |
Umbelliferone |
93-35-6 | 99% | 100g |
¥1235.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H109352-25g |
Umbelliferone |
93-35-6 | 99% | 25g |
¥360.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H109352-5g |
Umbelliferone |
93-35-6 | 99% | 5g |
¥123.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H109351-100g |
Umbelliferone |
93-35-6 | 98% | 100g |
¥618.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H109351-500g |
Umbelliferone |
93-35-6 | 98% | 500g |
¥2820.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H109351-25g |
Umbelliferone |
93-35-6 | 98% | 25g |
¥308.90 | 2023-09-02 |
Umbelliferone Production Method
Production Method 1
Production Method 2
1.2 16 h, 80 °C
- Low-Valent Cobalt-Catalyzed Deprotection of Allyloxyarenes, European Journal of Organic Chemistry, 2022, 2022(43),
Production Method 3
- Biotinylated Metathesis Catalysts: Synthesis and Performance in Ring Closing Metathesis, Catalysis Letters, 2014, 144(3), 373-379
Production Method 4
- A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates, Macromolecular Rapid Communications, 2021, 42(13),
Production Method 5
Production Method 6
- Rh-Catalyzed Synthesis of Coumarin Derivatives from Phenolic Acetates and Acrylates via C-H Bond Activation, Journal of Organic Chemistry, 2015, 80(22), 11544-11550
Production Method 7
Production Method 8
1.2 Reagents: Triphenylphosphine ; 5.5 h, 210 °C
- One-pot Wittig and Knoevenagel reactions in ionic liquid as convenient methods for the synthesis of coumarin derivatives, Synthetic Communications, 2009, 39(9), 1666-1678
Production Method 9
Production Method 10
- Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imaging, Tetrahedron Letters, 2009, 50(33), 4769-4772
Production Method 11
- Metallic samarium and iodine in alcohol. Deacylation and dealkyloxycarbonylation of protected alcohols and lactams, Synlett, 1995, (12), 1261-3
Production Method 12
- Highly efficient and scalable process for demethylation of 6-(2,4-dimethoxybenzoyl)chromen-2-one and other aryl methyl ethers, Synthetic Communications, 2010, 40(12), 1765-1771
Production Method 13
- Mild and efficient deprotection of allyl ethers of phenols and hydroxycoumarins using a palladium on charcoal catalyst and ammonium formate, Tetrahedron Letters, 2006, 47(32), 5807-5810
Production Method 14
1.2 Solvents: Water
- A simple, effective and highly selective cleavage of 3-methylbut-2-enyl (prenyl) ethers using p-toluenesulfonic acid, Chemistry Letters, 2003, 32(8), 704-705
Production Method 15
- Deacylation of aromatic acetates. A new method of selective protection of the hydroxyl function, Tetrahedron Letters, 1981, 22(4), 335-6
Production Method 16
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
- Boron trichloride/tetra-n-butylammonium iodide: a mild, selective combination reagent for the cleavage of primary alkyl aryl ethers, Journal of Organic Chemistry, 1999, 64(26), 9719-9721
Production Method 17
Production Method 18
- Ytterbium triflate promoted coupling of phenols and propiolic acids: synthesis of coumarins, Tetrahedron Letters, 2016, 57(26), 2939-2942
Production Method 19
- A highly efficient and reusable mesoporous supported Co(II) catalyst for chemoselective deprotection of aryl acetates, Tetrahedron Letters, 2009, 50(52), 7256-7258
Production Method 20
Production Method 21
- Cyclohexyl iodide promoted approach for coumarin analog synthesis using small scaffold, Molecular Diversity, 2013, 17(4), 651-659
Umbelliferone Raw materials
- Herniarin
- propanedioic acid
- Resorcinol monoacetate
- ethyl 2-chloroacetate
- Malic acid
- 2H-1-Benzopyran-2-one,7-(acetyloxy)-
- 7-Prenyloxycoumarin
- 2-Propenoic acid, 3-(2,4-dihydroxyphenyl)-, ethyl ester, (2E)-
- 2-Propenoic acid, 2-ethenyl-5-hydroxyphenyl ester
- methyl (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
- 2,4-Dihydroxybenzaldehyde
- D-Tetrahydropalmatine
Umbelliferone Preparation Products
- 6-Hydroxytaxol (153212-75-0)
- 4-Hydroxytolbutamide (5719-85-7)
- 6,17-Dihydroxy-6b,17b-androst-4-en-3-one (62-99-7)
- 6-Hydroxy Chlorzoxazone (1750-45-4)
- Morphinan-3-ol,17-methyl-, (9a,13a,14a)- (125-73-5)
- 5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) (92340-57-3)
- Umbelliferone (93-35-6)
- Acetaminophen (103-90-2)
Umbelliferone Suppliers
Umbelliferone Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives 7-hydroxycoumarins
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives Hydroxycoumarins 7-hydroxycoumarins
- Natural Products and Extracts Plant Extracts Plant based Ferulago lutea
Additional information on Umbelliferone
Umbelliferone (CAS No. 93-35-6): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
Umbelliferone, chemically known as 7-hydroxycoumarin, is a naturally occurring organic compound with the molecular formula C₉H₆O₃. This heterocyclic aromatic compound belongs to the coumarin family and is characterized by its unique structural framework, which includes a benzopyranone ring system. The compound is widely recognized for its diverse biological activities and has garnered significant attention in both academic research and pharmaceutical development. With a CAS number of 93-35-6, Umbelliferone has been extensively studied for its potential applications in medicine, agriculture, and environmental science.
The chemical structure of Umbelliferone features a phenolic hydroxyl group and a methyl substituent on the coumarin ring, which contribute to its reactivity and biological interactions. Its solubility in organic solvents such as ethanol and methanol, coupled with its stability under various conditions, makes it a versatile compound for laboratory investigations. The presence of multiple functional groups allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.
In recent years, Umbelliferone has been the subject of numerous studies due to its remarkable biological activities. Research has demonstrated its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The antioxidant properties of Umbelliferone are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a promising candidate for the development of anti-aging and neuroprotective therapies. Additionally, its anti-inflammatory effects have been linked to the modulation of cytokine production and the inhibition of inflammatory pathways.
One of the most intriguing aspects of Umbelliferone is its role in cancer research. Preclinical studies have shown that Umbelliferone can induce apoptosis in various cancer cell lines by activating stress signaling pathways such as p53-dependent apoptosis. Furthermore, its ability to inhibit tyrosine kinases and other enzymes involved in tumor growth has led to investigations into its potential as a chemotherapeutic agent. These findings have prompted further exploration into the development of Umbelliferone-based drugs for the treatment of solid tumors and hematological malignancies.
The pharmacokinetic profile of Umbelliferone has also been extensively studied. Research indicates that it exhibits good oral bioavailability and can be rapidly absorbed into the bloodstream. However, its metabolic stability is relatively short-lived, necessitating repeated dosing for sustained therapeutic effects. Efforts are underway to enhance the bioavailability and duration of action of Umbelliferone through structural modifications and formulation innovations.
Beyond its pharmaceutical applications, Umbelliferone has found utility in other fields. In agriculture, it has been shown to possess phytotoxic properties, making it a potential herbicide or plant growth regulator. Its natural occurrence in various plants has also sparked interest in using it as a flavoring agent or natural pesticide. Additionally, environmental scientists have explored its role in bioremediation due to its ability to degrade certain pollutants.
The synthesis of Umbelliferone can be achieved through both natural extraction and chemical synthesis. Natural sources include various plants belonging to the Apiaceae family, such as carrots, celery, and fennel. Extraction methods typically involve solvent-based techniques that isolate Umbelliferone from plant tissues. Alternatively, chemical synthesis can be performed using readily available starting materials through multi-step reactions that introduce the necessary functional groups into the coumarin core.
Recent advancements in synthetic chemistry have enabled the development of more efficient and sustainable methods for producing Umbelliferone. Catalytic processes and green chemistry principles have been employed to minimize waste and reduce energy consumption during synthesis. These innovations not only improve the scalability of production but also align with global efforts towards environmentally friendly manufacturing practices.
The regulatory landscape for Umbelliferone varies by region but generally requires compliance with Good Manufacturing Practices (GMP) for pharmaceutical applications. Safety data sheets (SDS) are available that outline handling precautions, storage conditions, and potential hazards associated with the compound. As research continues to uncover new applications for Umbelliferone, regulatory agencies will likely update guidelines to reflect emerging findings.
In conclusion, Umbelliferone (CAS No. 93-35-6) is a multifaceted compound with significant potential across multiple industries. Its unique chemical structure underpins its diverse biological activities, making it a valuable asset in pharmaceutical research and development. Ongoing studies continue to expand our understanding of its mechanisms of action and therapeutic applications. As new synthetic methods and formulations are developed, the commercial viability of Umbelliferone-based products is expected to grow, further solidifying its importance in modern science and industry.
93-35-6 (Umbelliferone) Related Products
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- 14002-94-9(7-Methoxy-8-methyl-2H-chromen-2-one)
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- 6093-67-0(2H-1-Benzopyran-2-one,5-hydroxy-)
- 31005-03-5(2H-1-Benzopyran-2-one,7-(2-propen-1-yloxy)-)
- 4413-05-2(2H,8H-pyrano[3,2-g]chromene-2,8-dione)
- 1189956-39-5(7-Ethoxycoumarin-d5)
- 23053-61-4(2H-1-Benzopyran-2-one,5-hydroxy-7-methoxy-)
- 3067-10-5(7-Hydroxy-5-methoxycoumarin)
- 23053-60-3(2H-1-Benzopyran-2-one,7-hydroxy-5-(2-propen-1-yloxy)-)